4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride
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Overview
Description
4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N-(2-aminoethyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide.
Reduction: Formation of N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride
- N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide
- 4-hydroxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide
Uniqueness
4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride is unique due to the presence of both the methoxy group and the sulfonamide group, which confer specific chemical and biological properties. The methoxy group can participate in various chemical reactions, while the sulfonamide group is known for its pharmacological activity .
Properties
CAS No. |
1605624-10-9 |
---|---|
Molecular Formula |
C13H23Cl2N3O3S |
Molecular Weight |
372.3 |
Purity |
95 |
Origin of Product |
United States |
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